Norepinephrine Tartrate Impurity G Norepinephrine Tartrate Impurity G An impurity of Norepinephrine . Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.
Brand Name: Vulcanchem
CAS No.: 13062-58-3
VCID: VC0195451
InChI: InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2
SMILES:
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol

Norepinephrine Tartrate Impurity G

CAS No.: 13062-58-3

Cat. No.: VC0195451

Molecular Formula: C22H21NO3

Molecular Weight: 347.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Norepinephrine Tartrate Impurity G - 13062-58-3

Specification

CAS No. 13062-58-3
Molecular Formula C22H21NO3
Molecular Weight 347.4 g/mol
IUPAC Name 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Standard InChI InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2
Standard InChI Key BPZKRRFHEZSIFP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

Norepinephrine Tartrate Impurity G is identified by the Chemical Abstracts Service (CAS) registry number 13062-58-3. The compound is officially designated by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone . This impurity is known by several synonyms in scientific literature and commercial catalogues, including:

  • Noradrenaline EP Impurity G

  • 2-(Dibenzylamino)-3',4'-dihydroxy-acetophenone

  • SSXS-23

  • Norepinephrine EP Impurity G

  • Norepinephrine EP Impurity G HCl

  • Bucillamine Impurity 4

  • 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one

  • 2-[Bis(phenylmethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone

The compound exists within the broader family of catecholamine-related structures, sharing structural elements with the parent drug norepinephrine but containing distinctive modifications that classify it as an impurity.

Structural and Physicochemical Properties

Norepinephrine Tartrate Impurity G possesses a well-defined molecular structure characterized by the following properties:

PropertyValue
Molecular FormulaC₂₂H₂₁NO₃
Molecular Weight347.41 g/mol
Physical FormSolid
ColorPale Grey to Light Beige
Melting Point>143°C (with decomposition)
Storage TemperatureRefrigerated (2-8°C)
SolubilitySlightly soluble in DMSO and Methanol

Structurally, the compound features a 3,4-dihydroxyphenyl group connected to an ethanone moiety, with a dibenzylamino substitution at position 2 of the ethanone. This configuration creates a distinct chemical entity that differs significantly from the parent norepinephrine molecule, primarily through the presence of two benzyl groups attached to the amino nitrogen .

Relation to Parent Compound

Norepinephrine (noradrenaline) is a critical catecholamine neurotransmitter and hormone responsible for several physiological functions including:

  • Regulation of heart rate

  • Dilation of pupils

  • Expansion of air passages in the lungs

  • Constriction of blood vessels

The tartrate salt of norepinephrine (norepinephrine bitartrate) is widely used in clinical settings, particularly in intensive care units for the management of hypotension and shock states . Impurity G represents one of several identified impurities that may be present in pharmaceutical preparations of norepinephrine tartrate, arising either as a synthesis by-product, degradation product, or through other chemical transformation pathways.

Regulatory Considerations

Pharmaceutical regulatory frameworks require thorough characterization and control of all identified impurities in drug substances and drug products. The European Pharmacopoeia (EP) specifically lists this compound as Impurity G in the monograph for noradrenaline (norepinephrine), highlighting its regulatory significance .

Regulatory documents reference the necessity of controlling impurities in norepinephrine formulations, with specifications including tests for:

  • Clarity/opalescence

  • Color of solution

  • Visible and sub-visible particles

  • Related substances (including Impurity G)

  • S-isomer content

  • Bacterial endotoxins

  • Sterility

The stability studies of norepinephrine bitartrate injections demonstrate the importance of monitoring impurities like Impurity G during shelf-life assessments, particularly at various pH levels and storage conditions .

pHInitial Impurities6-Month Impurities (25°C/60% RH)
4.00.1%0.79%
4.5ND (Not Detected)10.38%
5.0ND (Not Detected)14.91% (at 4 months)

These findings underscore the importance of appropriate formulation and storage conditions for maintaining drug product purity and minimizing the formation of impurities such as Impurity G.

Analytical Methods for Detection and Quantification

Several analytical techniques have been employed for the detection and quantification of Norepinephrine Tartrate Impurity G in pharmaceutical preparations:

Spectrophotometric Methods

Spectrophotometric methods have been developed for the determination of norepinephrine and its impurities. As detailed in research findings, these methods include:

  • Direct UV spectrophotometry utilizing the absorbance band at 279 nm

  • Reaction-based methods such as those employing Tollens' reagent in the presence of cationic surfactants like cetylpyridinium chloride

The spectrophotometric methods offer different sensitivity ranges:

  • Direct UV method: Linear range 1-150 mg/L, detection limit 1.1 mg/L

  • Tollens' reagent method: Linear range 25 µg/L to 10 mg/L, detection limit 3.1 µg/L

Chromatographic Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), represent the gold standard for impurity profiling of norepinephrine tartrate formulations. These methods enable separation and quantification of Impurity G with high specificity and sensitivity.

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